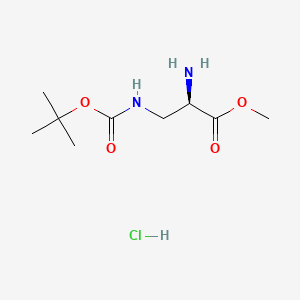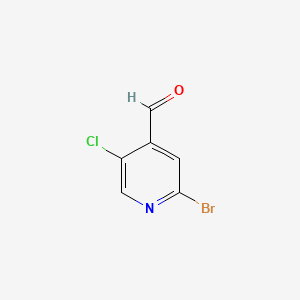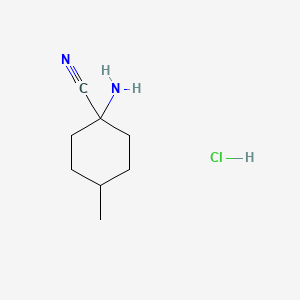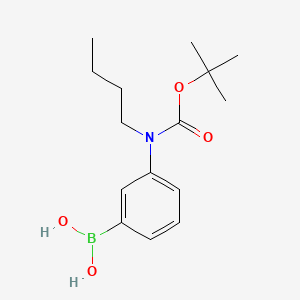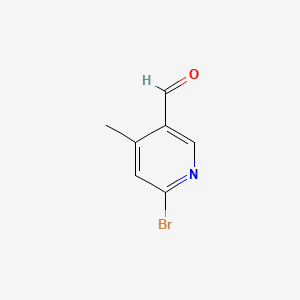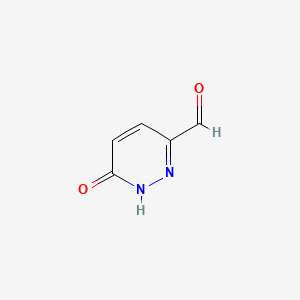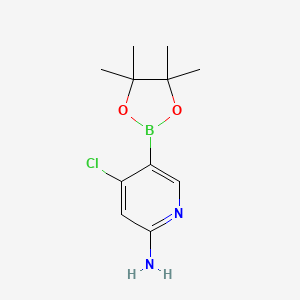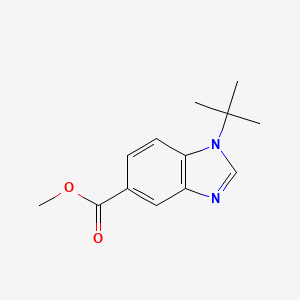
Methyl 1-tert-butylbenzoimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-tert-butylbenzoimidazole-5-carboxylate” is a chemical compound with the CAS Number: 1355247-26-5 . It has a molecular weight of 232.28 and its IUPAC name is methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 1-tert-butylbenzoimidazole-5-carboxylate” is C13H16N2O2 . The InChI code for the compound is 1S/C13H16N2O2/c1-13(2,3)15-8-14-10-7-9(12(16)17-4)5-6-11(10)15/h5-8H,1-4H3 .Physical And Chemical Properties Analysis
“Methyl 1-tert-butylbenzoimidazole-5-carboxylate” has a molecular weight of 232.28 . The exact mass is 232.12100 . The compound has a LogP value of 2.57790 , indicating its lipophilicity.Scientific Research Applications
Methyl 1-tert-butylbenzoimidazole-5-carboxylate is a compound with potential applications in various scientific research fields. However, direct studies or applications specifically mentioning this compound are limited in the accessible scientific literature. Instead, the research surrounding structurally related compounds, such as benzimidazoles and imidazolium derivatives, provides insights into potential applications and the scientific interest in similar chemical entities.
Benzimidazoles in Antiparasitic Therapy
Benzimidazoles, a class of compounds related to methyl 1-tert-butylbenzoimidazole-5-carboxylate, have been extensively studied for their antiparasitic properties. For instance, albendazole and mebendazole, two well-known benzimidazole derivatives, have shown effectiveness against Hymenolepis microstoma and Hymenolepis diminuta in experimental infections in mice and rats. These findings underscore the therapeutic potential of benzimidazoles in treating parasitic infections, suggesting that related compounds like methyl 1-tert-butylbenzoimidazole-5-carboxylate could be explored for similar applications (McCracken, Lipkowitz, & Dronen, 2004).
Parabens and Environmental Studies
Research on parabens, esters of para-hydroxybenzoic acid that share functional similarities with methyl 1-tert-butylbenzoimidazole-5-carboxylate, highlights concerns regarding their environmental presence and potential endocrine-disrupting effects. Such studies are crucial for understanding the environmental impact of synthetic chemicals and could inform research on the environmental behavior of structurally related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Ionic Liquids and Chemical Reactions
The synthesis and application of ionic liquids, such as imidazolium derivatives, have been a significant area of research. These substances, including 1-butyl-3-methylimidazolium derivatives, have been explored for their solvent properties in chemical reactions, including cellulose modification. This area of study demonstrates the utility of imidazolium-based compounds in facilitating diverse chemical transformations, potentially applicable to derivatives like methyl 1-tert-butylbenzoimidazole-5-carboxylate (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).
Safety and Hazards
“Methyl 1-tert-butylbenzoimidazole-5-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
methyl 1-tert-butylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-7-9(12(16)17-4)5-6-11(10)15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHVMLVBBICJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742759 |
Source


|
| Record name | Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-tert-butylbenzoimidazole-5-carboxylate | |
CAS RN |
1355247-26-5 |
Source


|
| Record name | Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

